molecular formula C11H11N3O8S B14419659 s-(Carboxymethyl)-n-(2,4-dinitrophenyl)cysteine CAS No. 81251-80-1

s-(Carboxymethyl)-n-(2,4-dinitrophenyl)cysteine

Cat. No.: B14419659
CAS No.: 81251-80-1
M. Wt: 345.29 g/mol
InChI Key: BJHCIIGBNBTLBY-UHFFFAOYSA-N
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Description

s-(Carboxymethyl)-n-(2,4-dinitrophenyl)cysteine: is a derivative of cysteine, a naturally occurring amino acid. This compound is characterized by the presence of a carboxymethyl group attached to the sulfur atom of cysteine and a 2,4-dinitrophenyl group attached to the nitrogen atom. The molecular formula of this compound is C9H9N3O6S .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of s-(Carboxymethyl)-n-(2,4-dinitrophenyl)cysteine typically involves the reaction of cysteine with 2,4-dinitrofluorobenzene under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of cysteine attacks the fluorine atom of 2,4-dinitrofluorobenzene, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: s-(Carboxymethyl)-n-(2,4-dinitrophenyl)cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of s-(Carboxymethyl)-n-(2,4-dinitrophenyl)cysteine involves the modification of cysteine residues in proteins. The compound reacts with the thiol group of cysteine, forming a stable covalent bond. This modification can alter the structure and function of the protein, affecting its activity and interactions with other molecules .

Molecular Targets and Pathways: The primary molecular targets of this compound are proteins that contain cysteine residues. The modification of these residues can affect various cellular pathways, including signal transduction, enzyme activity, and protein-protein interactions .

Comparison with Similar Compounds

Uniqueness: s-(Carboxymethyl)-n-(2,4-dinitrophenyl)cysteine is unique due to its specific structure, which allows it to selectively modify cysteine residues in proteins. This selectivity makes it a valuable tool in biochemical research for studying protein function and interactions .

Properties

CAS No.

81251-80-1

Molecular Formula

C11H11N3O8S

Molecular Weight

345.29 g/mol

IUPAC Name

3-(carboxymethylsulfanyl)-2-(2,4-dinitroanilino)propanoic acid

InChI

InChI=1S/C11H11N3O8S/c15-10(16)5-23-4-8(11(17)18)12-7-2-1-6(13(19)20)3-9(7)14(21)22/h1-3,8,12H,4-5H2,(H,15,16)(H,17,18)

InChI Key

BJHCIIGBNBTLBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSCC(=O)O)C(=O)O

Origin of Product

United States

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